molecular formula C10H19N3 B13108203 1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)-N-methylmethanamine

1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B13108203
M. Wt: 181.28 g/mol
InChI Key: NAZSIVYUNFPPCV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)-N-methylmethanamine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a propyl group and two methyl groups attached to the pyrazole ring, along with an N-methylmethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Alkylation: The 3,5-dimethylpyrazole can then be alkylated using propyl bromide to introduce the propyl group at the 1-position.

    Amination: The final step involves the introduction of the N-methylmethanamine group. This can be achieved by reacting the alkylated pyrazole with formaldehyde and methylamine under reductive amination conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents may be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)-N-methylmethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-propyl-1H-pyrazole: Lacks the N-methylmethanamine group.

    1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine: Lacks the propyl group.

    3,5-Dimethyl-1H-pyrazole: Lacks both the propyl and N-methylmethanamine groups.

Uniqueness

1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)-N-methylmethanamine is unique due to the presence of both the propyl group and the N-methylmethanamine group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-(3,5-dimethyl-1-propylpyrazol-4-yl)-N-methylmethanamine

InChI

InChI=1S/C10H19N3/c1-5-6-13-9(3)10(7-11-4)8(2)12-13/h11H,5-7H2,1-4H3

InChI Key

NAZSIVYUNFPPCV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C)CNC)C

Origin of Product

United States

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